还原橙 16

描述

Vat Orange 16, also known as C.I.Vat Orange 16 or C.I.69540, is an anthraquinone-based dye . It is an orange powder that is insoluble in water . It is used for dyeing and discharge printing on cotton fabric, and also used in viscose fabric dyeing and printing .

Synthesis Analysis

Vat Orange 16 can be synthesized through several methods . One method involves the condensation and cyclization of 1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid or 1-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid and 2-Aminoanthracene-9,10-dione . Another method involves the condensation and cyclization of Nitrobenzene in 1-Cyano-2-bromoanthraquinone and 1-Aminoanthracene-9,10-dione . A third method involves the condensation of 1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid and 2-Benzoyl-4-methyl-5-aminobenzoic acid, followed by cyclization with sulfuric acid .Molecular Structure Analysis

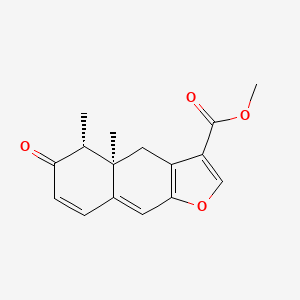

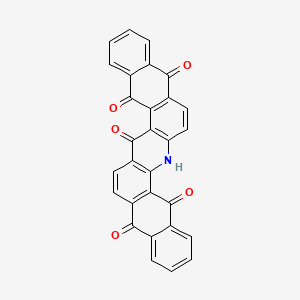

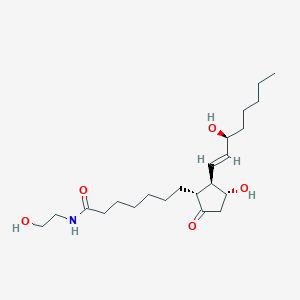

The molecular formula of Vat Orange 16 is C29H12ClNO5 . It has a molecular weight of 489.86 . The exact mass is 455.07900 .Chemical Reactions Analysis

Vat dyes, including Vat Orange 16, are chemically complex dyes which are insoluble in water . They must first be reduced to the leuco form in an alkaline solution of sodium hydrosulfite before application to the cotton or rayon fiber . Air oxidation fixes the dye strongly on the fiber, resulting in excellent wash-fastness and light-fastness .Physical And Chemical Properties Analysis

Vat Orange 16 is an orange powder that is insoluble in water . The strong sulfuric acid for yellow orange, orange precipitation after diluted . Alkaline reduction for dark purple leuco; Acid reduction for red light brown color body hidden .科学研究应用

污泥对还原染料的吸附: Dhaouadi 和 M'henni (2009) 的一项研究使用粗脱水污泥作为纺织染料吸附剂,研究了其对还原橙 11 吸附的效率。尽管比表面积较低,但该材料显示出显着的保留能力,固定还原橙 11 的容量为 58.7 mg/g(Dhaouadi 和 M'henni,2009 年)。

单偶氮染料-活性橙 16 的生物降解: Ong、Lee 和 Chang (2020) 的一项研究使用新型集成缺氧-好氧序批移动床生物膜反应器研究了含有活性橙 16 (RO16) 的废水的生物降解。实现了完全的生物脱色和超过 97% 的 COD 去除,证明了有效处理含有类似染料的废水的潜力(Ong、Lee 和 Chang,2020 年)。

氧化还原染料的酶促还原: Božič 等人 (2009) 的一项研究探讨了包括天然橙 6 在内的各种氧化还原染料酶促还原成其水溶性还原态形式。该研究证明了使用酶生态友好地加工还原染料的潜力,为化学还原方法提供了一种替代方案(Božič、Pricelius、Guebitz 和 Kokol,2009 年)。

与氯化铝的熔融反应: Wick (1966) 的研究调查了由 1-氨基蒽醌熔融得到的橙色还原染料的结构,提供了对还原染料在各种工业过程中的化学性质和潜在应用的见解(Wick,1966 年)。

作用机制

The mechanism of action of Vat Orange 16 involves a redox reaction . The dye is soluble only in its reduced form . The fiber is immersed repeatedly in this oxygen-free dyebath, then exposed to the air, whereupon the water-soluble reduced form changes color as oxygen turns it to the water-insoluble form .

安全和危害

未来方向

While specific future directions for Vat Orange 16 are not mentioned in the search results, vat dyes in general, including Vat Orange 16, are being investigated for their processability and material properties in organic field effect transistors . This suggests potential future applications in the field of organic electronics .

属性

IUPAC Name |

2-azaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6,8,10,14,19(28),21,23,25,29-dodecaene-5,12,17,20,27-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H13NO5/c31-25-13-5-1-3-7-15(13)27(33)21-17(25)11-12-20-23(21)29(35)19-10-9-18-22(24(19)30-20)28(34)16-8-4-2-6-14(16)26(18)32/h1-12H,(H,30,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFPGMSIDNGXLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(C4=O)C=CC6=C5C(=O)C7=CC=CC=C7C6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30723598 | |

| Record name | Dinaphtho[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10142-57-1 | |

| Record name | Dinaphth[2,3-a:2′,3′-h]acridine-5,9,14,15,18(6H)-pentone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10142-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinaphtho[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinaphth[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)